

Application Note: Analysis of Chlorthalidone Impurity G in Tablets by RP-HPLC

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Compound of Interest

Compound Name: Chlorthalidone Impurity G

Cat. No.: B193059

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Introduction

Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities in the final dosage form must be carefully monitored to ensure the safety and efficacy of the drug product. **Chlorthalidone Impurity G**, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isindol-1-one, is a potential process-related impurity or degradation product in chlorthalidone tablets.^{[1][2]} This application note provides a detailed protocol for the identification and quantification of **Chlorthalidone Impurity G** in tablet formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocol

This protocol is a composite method synthesized from established analytical procedures for chlorthalidone and its related substances.^{[3][4][5]}

Materials and Reagents

- Chlorthalidone Reference Standard (CRS)
- **Chlorthalidone Impurity G** Reference Standard

- Chlorthalidone Tablets
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Recommended Conditions
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column	C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	10 mM Diammonium Hydrogen Orthophosphate buffer (pH adjusted to 5.5 with Orthophosphoric Acid) : Methanol (65:35 v/v)
Mobile Phase B	10 mM Diammonium Hydrogen Orthophosphate buffer (pH adjusted to 5.5 with Orthophosphoric Acid) : Methanol (50:50 v/v)
Gradient Program	Time (min)
Flow Rate	1.4 mL/min
Column Temperature	40°C
Detection Wavelength	220 nm
Injection Volume	20 µL
Diluent	Mobile Phase A

Preparation of Solutions

2.3.1. Standard Stock Solution of Chlorthalidone (500 µg/mL) Accurately weigh about 25 mg of Chlorthalidone Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

2.3.2. Standard Stock Solution of **Chlorthalidone Impurity G** (100 µg/mL) Accurately weigh about 5 mg of **Chlorthalidone Impurity G** Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

2.3.3. Working Standard Solution Prepare a working standard solution containing Chlorthalidone and **Chlorthalidone Impurity G** at appropriate concentrations for calibration by diluting the stock solutions with the diluent. A typical concentration for the impurity would be in the range of 0.75-2.25 µg/mL.[\[3\]](#)

2.3.4. Sample Preparation from Tablets

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the tablet powder equivalent to 100 mg of Chlorthalidone and transfer it to a 100 mL volumetric flask.[\[3\]](#)
- Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug and impurity.
- Allow the solution to cool to room temperature and then dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. This filtered solution is the sample solution.

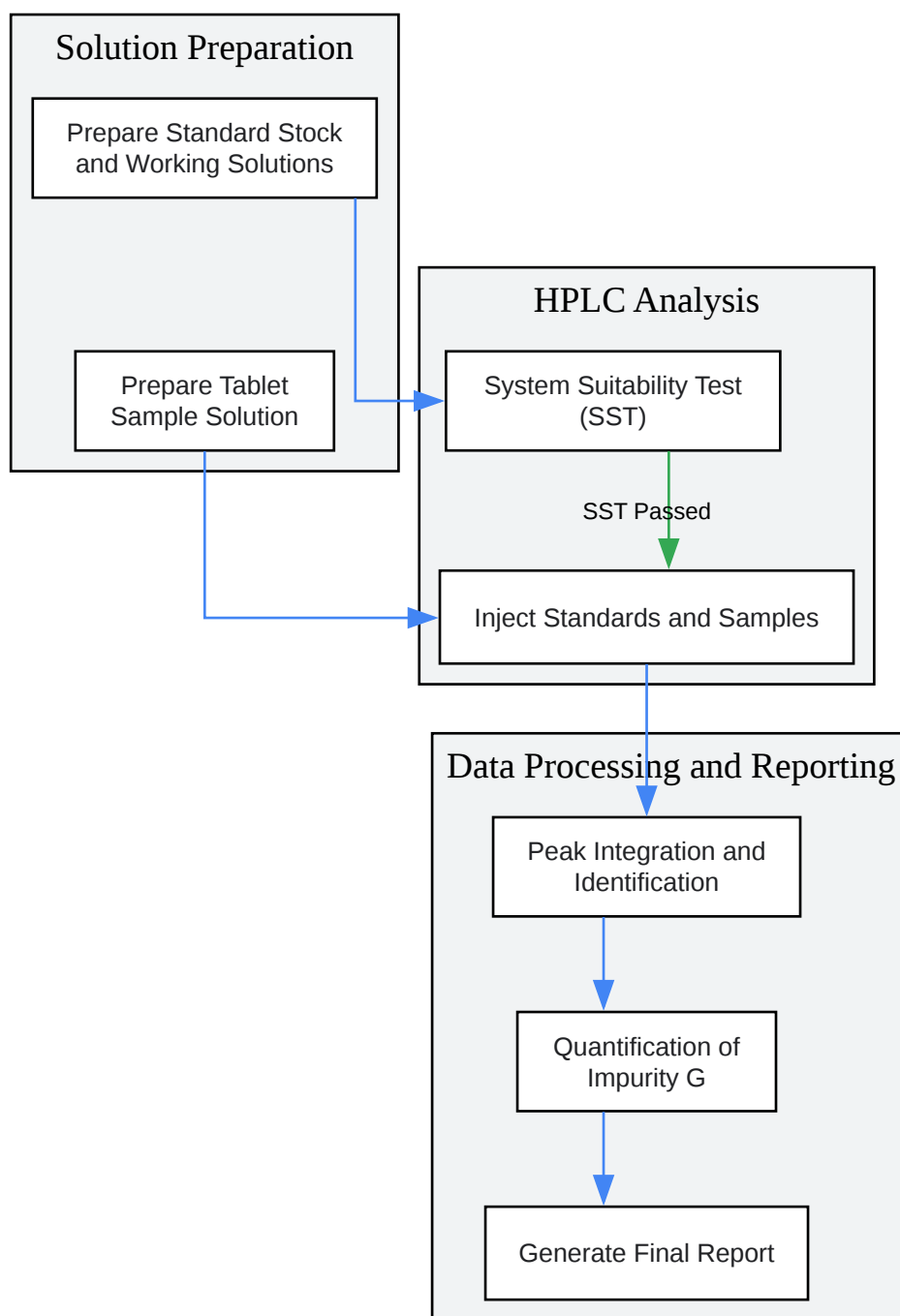
Method Validation Summary

The following table summarizes the typical validation parameters for a method of this nature, based on literature data.

Validation Parameter	Typical Results
Linearity Range (Impurity G)	0.75 - 2.1 µg/mL
Correlation Coefficient (r ²)	> 0.999
LOD (Limit of Detection)	~0.02 µg/mL
LOQ (Limit of Quantification)	~0.06 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of **Chlorthalidone Impurity G** in tablets.



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Caption: Workflow for the analysis of **Chlorthalidone Impurity G**.

The quantification of **Chlorthalidone Impurity G** in the tablet sample is performed by comparing the peak area of Impurity G in the sample chromatogram to the peak area of the corresponding standard in the standard chromatogram.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of **Chlorthalidone Impurity G** in tablet formulations. The method is specific, accurate, and precise, allowing for the reliable determination of this impurity to ensure that the final drug product meets the required quality standards.

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